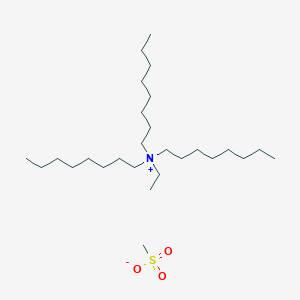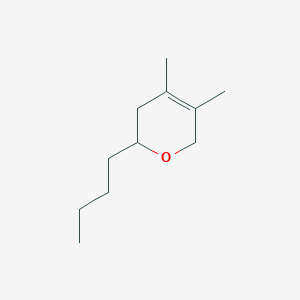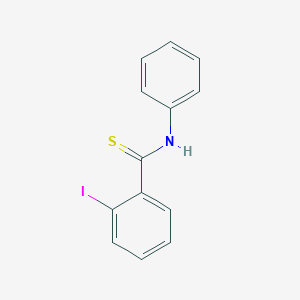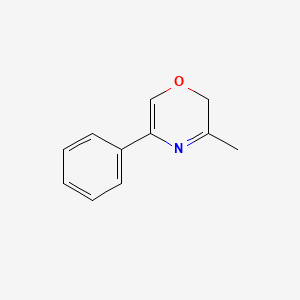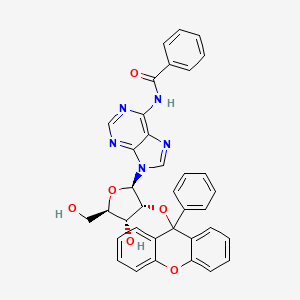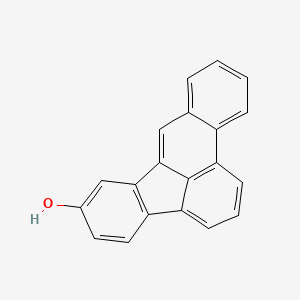
Benz(e)acephenanthrylen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(e)acephenanthrylen-6-ol is an organic compound with the chemical formula C20H12O It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings around a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(e)acephenanthrylen-6-ol typically involves multiple steps, starting with the cyclization of precursor compounds. One common method involves the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of precursor materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benz(e)acephenanthrylen-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benz(e)acephenanthrylen-6-ol has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research is ongoing to understand its interactions with biological systems and its potential as a biomarker for certain diseases.
Medicine: There is interest in its potential therapeutic applications, particularly in cancer research due to its structural similarity to other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Benz(e)acephenanthrylen-6-ol involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological responses. The specific molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Acephenanthrylene: A tetracyclic polycyclic aromatic hydrocarbon with a similar structure but different chemical properties.
Benzo[e]fluoranthene: Another polycyclic aromatic hydrocarbon with structural similarities but distinct reactivity and applications.
Uniqueness
Benz(e)acephenanthrylen-6-ol is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81824-09-1 |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-18-ol |
InChI |
InChI=1S/C20H12O/c21-13-8-9-15-17-7-3-6-16-14-5-2-1-4-12(14)10-19(20(16)17)18(15)11-13/h1-11,21H |
Clave InChI |
BNNFFFAEJBMPAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
